1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
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Description
The compound “1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” is a complex organic molecule. While there is no direct information available for this specific compound, we can infer some information based on its substructures . The molecule contains a 2H-benzo[b][1,4]oxazin-4(3H)-yl moiety, which is a heterocyclic compound and a common building block in various natural and synthetic organic compounds .
Synthesis Analysis
While the exact synthesis process for this compound is not directly available, related compounds such as 2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized via reactions of 2-aminophenols with alkynones . Another related compound, 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, has been synthesized via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes .Scientific Research Applications
Synthesis and Molecular Docking
This compound may be involved in the synthesis and molecular docking studies of novel pyridine and fused pyridine derivatives, aiming at discovering new pharmaceutical agents with antimicrobial and antioxidant activities. For instance, studies have shown that similar compounds exhibit moderate to good binding energies towards target proteins, suggesting their potential in drug development and therapeutic applications (E. M. Flefel et al., 2018).
Chemical Synthesis and Reactions
Research on β-(lithiomethyl)azines reactions with nitriles to form pyrrolo-pyridines and other heterocyclic compounds highlights the compound's role in chemical synthesis. This pathway could be relevant for the synthesis of complex molecules with applications in medicinal chemistry and material science (Michael L. Davis et al., 1992).
Pharmacological Characterization
Another potential application of this compound could be its pharmacological characterization, especially in the context of κ-opioid receptors (KOR). Related compounds have been shown to exhibit high affinity and selectivity for KOR, suggesting possible applications in treating depression, addiction disorders, and pain management (S. Grimwood et al., 2011).
Antimicrobial and Antioxidant Properties
The synthesis of benzoxazinyl pyrazolone arylidenes has demonstrated potent antimicrobial and antioxidant activities. Similar compounds, by virtue of their structural characteristics, could be explored for their antimicrobial properties against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (G. Sonia et al., 2013).
Drug Delivery Systems
Compounds with similar structures have been investigated for their potential in drug delivery systems, particularly for lipophilic drug molecules. The encapsulation in water-soluble metalla-cages, for instance, has shown promising results in enhancing the cytotoxicity of compounds against cancer cells, indicating possible applications in targeted cancer therapy (J. Mattsson et al., 2010).
Properties
IUPAC Name |
1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-6-7-17-16(13-15)23(11-12-28-17)19(24)14-21-8-4-5-18(20(21)25)29(26,27)22-9-2-3-10-22/h4-8,13H,2-3,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXHBKMRJSZWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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